molecular formula C14H19BFNO2 B14034957 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Cat. No.: B14034957
M. Wt: 263.12 g/mol
InChI Key: ZNNLREAIGGXSFB-UHFFFAOYSA-N
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Description

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a fluorine atom and a dioxaborolane group attached to an indoline ring. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the reaction of 5-fluoroindoline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and imaging agents.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exerts its effects is primarily through its role as a boronic acid derivative. The boron atom in the dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to its specific substitution pattern on the indoline ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in selective organic transformations and as a precursor for the synthesis of more complex molecules.

Properties

Molecular Formula

C14H19BFNO2

Molecular Weight

263.12 g/mol

IUPAC Name

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H19BFNO2/c1-13(2)14(3,4)19-15(18-13)10-8-12-9(5-6-17-12)7-11(10)16/h7-8,17H,5-6H2,1-4H3

InChI Key

ZNNLREAIGGXSFB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3)C=C2F

Origin of Product

United States

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